3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

C-H Borylation Regioselectivity Iridium Catalysis

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole (CAS 156304-02-8) is an N-triisopropylsilyl (N-TIPS) protected 3-fluoropyrrole derivative. This compound combines the electronic effects of a 3-fluoro substituent on the pyrrole ring with the steric bulk and hydrolytic stability of the TIPS protecting group.

Molecular Formula C13H24FNSi
Molecular Weight 241.42 g/mol
CAS No. 156304-02-8
Cat. No. B169650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
CAS156304-02-8
Molecular FormulaC13H24FNSi
Molecular Weight241.42 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F
InChIInChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
InChIKeyYDAQYZLYCNWZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole (CAS 156304-02-8): A Regioselective N-TIPS-Protected 3-Fluoropyrrole Building Block for Synthetic Chemistry


3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole (CAS 156304-02-8) is an N-triisopropylsilyl (N-TIPS) protected 3-fluoropyrrole derivative [1]. This compound combines the electronic effects of a 3-fluoro substituent on the pyrrole ring with the steric bulk and hydrolytic stability of the TIPS protecting group [2]. The TIPS group serves a dual function: it protects the pyrrole nitrogen from undesired reactions while simultaneously directing electrophilic substitution to the 3-position (β-position) of the pyrrole ring, enabling regioselective functionalization that is difficult to achieve with unprotected pyrrole or alternative N-protecting groups [3]. The compound has a molecular formula of C₁₃H₂₄FNSi and a molecular weight of 241.42 g/mol .

Why N-Boc-3-fluoropyrrole or Unprotected 3-Fluoropyrrole Cannot Substitute for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole in Regioselective Synthesis


Generic substitution of N-protected pyrroles fails because the choice of protecting group fundamentally determines the regiochemical outcome of key transformations. Unprotected 3-fluoropyrrole exhibits instability and poor regiocontrol in electrophilic substitution [1]. N-Boc protection, while widely used, cannot reliably direct functionalization to the 3-position under many synthetically relevant conditions [2]. The N-trimethylsilyl (N-TMS) analog, though economically attractive, suffers from hydrolytic instability under ambient conditions, rendering it impractical for multistep syntheses [3]. The TIPS group uniquely combines steric bulk sufficient to redirect electrophilic attack to the β-position with hydrolytic stability that ensures the protecting group remains intact throughout reaction sequences, enabling a synthetic route to 3,4-disubstituted pyrroles that is inaccessible using alternative N-protecting strategies [4].

Quantitative Differentiation Evidence: 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole vs. N-Boc, N-TMS, and Alternative N-Protected 3-Fluoropyrrole Analogs


Regioselectivity Comparison: N-TIPS-Pyrrole vs. N-Boc-Pyrrole in Ir-Catalyzed C-H Borylation

In Ir-catalyzed C-H borylation of pyrroles, the N-TIPS protecting group (exemplified by the target compound class) directs borylation exclusively to the 3-position (β-position), providing a regioisomer complementary to that obtained from unprotected pyrrole. This regioselectivity was subsequently extended to N-Boc-pyrrole, which also undergoes borylation at the 3-position with effectively complete regioselectivity [1]. The key differentiation lies not in the regioselectivity outcome between TIPS and Boc—both achieve 3-position functionalization—but in the combined profile of regiocontrol plus hydrolytic stability: the N-TMS analog, a more economical alternative, is impractical due to N-SiMe₃ bond hydrolysis [2].

C-H Borylation Regioselectivity Iridium Catalysis Heterocycle Functionalization

Synthesis Yield Comparison: 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole vs. Alternative N-Substituted 3-Fluoropyrrole Derivatives

In the synthetic methodology reported by Kim et al. (2010), 3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole (N-TIPS-3-fluoropyrrole) was prepared in 76% yield via reaction of 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanal with the corresponding primary amine followed by KF treatment [1]. In the same synthetic study, other N-substituted 3-fluoropyrrole derivatives were prepared with yields ranging from 67% to 71%: N-tert-butyldiphenylsilyl derivative (71%), N-benzyl derivative (67%), N-cyclohexyl derivative (70%), and N-phenyl derivative (68%) [2]. The N-TIPS derivative demonstrated the highest isolated yield among the N-silyl and N-alkyl/aryl analogs examined, indicating superior synthetic accessibility.

3-Fluoropyrrole Synthesis N-Protecting Groups Reaction Yield Fluorinated Heterocycles

Regioselective Bromination: N-TIPS-Pyrrole Directs Exclusive C3 Bromination vs. C2 Preference in N-Alkyl Pyrroles

Bulky N-trialkylsilyl groups, specifically triisopropylsilyl (TIPS), direct electrophilic bromination of the pyrrole ring exclusively to the C3 position (β-position) [1]. This contrasts sharply with unprotected or N-alkyl pyrroles, which undergo preferential electrophilic substitution at the C2 position (α-position) [2]. The TIPS-directed C3 bromination enables a synthetic sequence of bromination followed by halogen-lithium exchange to generate 3-lithiated pyrroles, which can be trapped with electrophiles to afford 3-substituted pyrroles in yields of 40-92% [3]. Subsequent desilylation with fluoride (e.g., TBAF) liberates the free 3-substituted pyrrole [4].

Regioselective Bromination Electrophilic Substitution C3-Functionalization Halogen-Lithium Exchange

Hydrolytic Stability: N-TIPS vs. N-TMS Protection Under Ambient and Reaction Conditions

The N-triisopropylsilyl (N-TIPS) protecting group exhibits significantly greater hydrolytic stability compared to the N-trimethylsilyl (N-TMS) analog. Kallepalli et al. (2009) explicitly note that N-trimethylsilyl protection, the more economical alternative, was impractical for synthetic applications because the N-SiMe₃ bond is prone to hydrolysis under ambient and reaction conditions [1]. This hydrolytic instability renders N-TMS-pyrroles unsuitable for multistep synthetic sequences where the protecting group must survive aqueous workups, chromatographic purification, or reactions involving protic media. In contrast, the N-TIPS group remains intact under these conditions while retaining the regioselective directing effects characteristic of bulky N-silyl protection [2].

Protecting Group Stability Hydrolytic Stability N-Si Bond Strength Multistep Synthesis

Commercial Availability and Purity Specification: 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole (CAS 156304-02-8) is commercially available from multiple chemical suppliers with standardized purity specifications of 95% or higher . This commercial availability contrasts with many alternative N-substituted 3-fluoropyrrole derivatives that require custom synthesis. The compound is supplied with molecular formula C₁₃H₂₄FNSi, molecular weight 241.42 g/mol, and recommended storage conditions of 2-8 °C under inert atmosphere . Commercial availability with defined purity specifications reduces procurement risk and eliminates the need for in-house synthesis and purification development.

Commercial Availability Purity Specification CAS 156304-02-8 Sourcing

Optimal Application Scenarios for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole Based on Quantified Differentiation Evidence


Synthesis of 3,4-Disubstituted Pyrroles via Regioselective C3 Bromination-Halogen Exchange Sequence

This compound is the optimal starting material for synthesizing 3-substituted and 3,4-disubstituted pyrroles via a regioselective bromination followed by halogen-lithium exchange. The TIPS group directs electrophilic bromination exclusively to the C3 position, enabling subsequent halogen-lithium exchange with t-BuLi at -78 °C to generate 3-lithiated pyrrole intermediates [1]. These intermediates can be trapped with various electrophiles (alkyl halides, aldehydes, CO₂, TMS-Cl) to afford 3-substituted pyrroles in yields of 40-92% [2]. Subsequent desilylation with fluoride (e.g., TBAF) liberates the free 3-substituted pyrrole [3]. This sequence has been successfully employed in the synthesis of lamellarin and lukianol marine alkaloids, as well as verrucarin E [4].

Ir-Catalyzed C-H Borylation for 3-Borylated Pyrrole Building Blocks

The N-TIPS-3-fluoropyrrole scaffold is suitable for Ir-catalyzed C-H borylation to access 3-borylated pyrrole derivatives, valuable intermediates for Suzuki-Miyaura cross-coupling reactions. The TIPS group directs borylation to the 3-position with effectively complete regioselectivity [1]. This transformation has been demonstrated at scale: 100 g of N-Boc-pyrrole with 1.25 equiv HBPin afforded borylated product in 85% yield using 0.5 mol% Ir catalyst, and analogous reactivity is expected for the TIPS-protected 3-fluoro derivative [2]. The resulting 3-borylated product serves as a versatile handle for subsequent C-C bond formation via Suzuki coupling.

Pharmaceutical Intermediate for Fluorinated Pyrrole-Containing Drug Candidates

3-Fluoropyrroles are privileged scaffolds in pharmaceutical and agrochemical applications [1]. The 3-fluoro substituent alters the electronic properties and metabolic stability of the pyrrole ring while the TIPS group enables regioselective functionalization during synthesis. The 76% synthetic yield reported for this specific N-TIPS-3-fluoropyrrole derivative [2] makes it an efficient entry point for constructing more complex fluorinated heterocyclic scaffolds. The compound is supplied with 95%+ purity, suitable for direct use in medicinal chemistry campaigns without additional purification [3].

Fluorinated Porphyrin and Corrole Precursor Synthesis

3-Fluoropyrrole derivatives serve as monomeric building blocks for the synthesis of fluorinated porphyrins and corroles, where fluorine substitution predictably alters the electronic structure of the aromatic macrocyclic ligand system [1]. The TIPS protecting group provides the necessary stability during porphyrin condensation reactions and can be cleanly removed with fluoride ion to liberate the free pyrrole NH for subsequent macrocyclization or functional group manipulation. The combination of 3-fluoro substitution and N-TIPS protection enables the construction of electron-deficient porphyrin systems with tailored electrochemical properties.

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